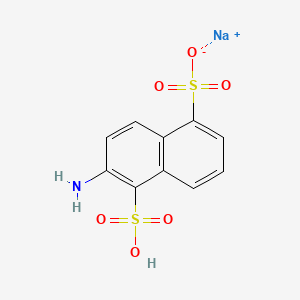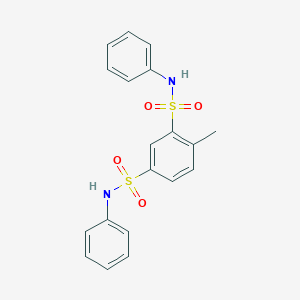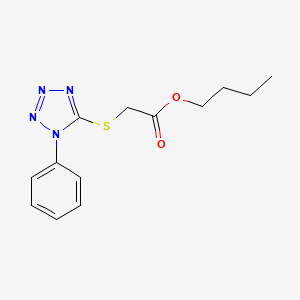
sodium;6-amino-5-sulfonaphthalene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;6-amino-5-sulfonaphthalene-1-sulfonate is an organic compound that belongs to the class of naphthalenesulfonates. This compound is characterized by the presence of two sulfonate groups and an amino group attached to a naphthalene ring. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;6-amino-5-sulfonaphthalene-1-sulfonate typically involves the sulfonation of naphthalene followed by amination. One common method involves the reaction of naphthalene with sulfuric acid to introduce the sulfonate groups.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the use of catalysts to enhance the reaction rate and efficiency. Microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;6-amino-5-sulfonaphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate groups to sulfonic acids or other derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfonic acids, substituted naphthalenes, and various amino derivatives. These products have diverse applications in different fields .
Wissenschaftliche Forschungsanwendungen
Sodium;6-amino-5-sulfonaphthalene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is used in the study of protein-ligand interactions due to its ability to bind to hydrophobic pockets in proteins.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium;6-amino-5-sulfonaphthalene-1-sulfonate involves its interaction with various molecular targets. The sulfonate groups allow the compound to bind to positively charged sites on proteins and other biomolecules. This binding can alter the structure and function of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 3-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate
- Sodium 8-amino-5-sulfonaphthalene-1-sulfonate
- Sodium 3-amino-5-sulfo-1-naphthalenesulfonate
Uniqueness
Sodium;6-amino-5-sulfonaphthalene-1-sulfonate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in applications requiring specific binding interactions and reactivity .
Eigenschaften
IUPAC Name |
sodium;6-amino-5-sulfonaphthalene-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6S2.Na/c11-8-5-4-6-7(10(8)19(15,16)17)2-1-3-9(6)18(12,13)14;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXIPKKZZYZDKR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2S(=O)(=O)O)N)C(=C1)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NNaO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3'R*,4'R*)-1'-[3-(4-chlorophenoxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5118024.png)
![5-chloro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B5118027.png)
![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5118029.png)
![1-(4-METHOXYPHENYL)-3-[(3-PHENYLPROPYL)AMINO]DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B5118035.png)
![1-methoxy-3-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5118047.png)
![2-(1,3-benzodioxol-5-yl)-N-[(5-bromo-2-methoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)ethanamine;oxalic acid](/img/structure/B5118053.png)
amino]benzamide](/img/structure/B5118054.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5118063.png)
![2-(4-{[4-(benzyloxy)-1-piperidinyl]carbonyl}-1H-1,2,3-triazol-1-yl)-N,N-diethylacetamide](/img/structure/B5118066.png)

![N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide](/img/structure/B5118078.png)
![4-BUTYL-7-[(4-CHLOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE](/img/structure/B5118094.png)

![2-bromo-N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B5118122.png)
